molecular formula C11H11F3N2O2 B2525592 Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034249-76-6

Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No.: B2525592
CAS No.: 2034249-76-6
M. Wt: 260.216
InChI Key: LYWBVHBRFISLNB-UHFFFAOYSA-N
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Description

Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone (CAS 2034249-76-6) is a chemical compound supplied for research and development purposes. It features a molecular formula of C11H11F3N2O2 and a molecular weight of 260.2124 g/mol . This building block incorporates both a pyridine ring and an azetidine moiety, which are privileged structures in medicinal chemistry often used to optimize physicochemical properties and hydrogen bonding potential in drug design . The presence of the 2,2,2-trifluoroethoxy group is a common strategy to influence a compound's metabolic stability, lipophilicity, and overall pharmacokinetic profile. As a scaffold, it holds value for researchers in areas such as synthetic chemistry and pharmaceutical development, particularly for creating novel molecular entities for screening. This product is intended for use in a laboratory setting by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Handle with appropriate precautions, referring to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

pyridin-2-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)7-18-8-5-16(6-8)10(17)9-3-1-2-4-15-9/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWBVHBRFISLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=N2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves multiple steps. One common method starts with the reaction of 2-chloromethylpyridine with 2,2,2-trifluoroethanol in the presence of a base such as sodium methoxide to form 2-(2,2,2-trifluoroethoxy)pyridine . This intermediate is then reacted with azetidine-1-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridin-2-yl ketones, alcohols, amines, and substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Lansoprazole and Derivatives

  • Structure : Lansoprazole contains a 3-methyl-4-(2,2,2-trifluoroethoxy)pyridinyl group connected to a sulfinyl-benzimidazole core .
  • Key Differences: Unlike the target compound, lansoprazole incorporates a sulfinyl bridge and a benzimidazole ring instead of a methanone-azetidine system. The sulfinyl group is essential for its proton-pump inhibition activity, whereas the methanone-azetidine in the target compound may favor different biological targets.

Lansoprazole Impurities and Metabolites

  • Impurity A (Lansoprazole N-Oxide) : Features an oxidized pyridine ring (N-oxide) but retains the trifluoroethoxy group .
  • Impurity B (Lansoprazole Sulphone) : Contains a sulfonyl bridge instead of sulfinyl, reducing PPI activity .
  • Relevance: These impurities underscore the metabolic susceptibility of sulfinyl/sulfonyl linkages, whereas the methanone group in the target compound may offer greater stability .

Azetidine-Containing Compounds

(4-AZEPAN-1-YL-2-PYRIDIN-3-YL-7,8-DIHYDRO-5H-PYRIDO[4,3-D]PYRIMIDIN-6-YL)-(3-METHOXY-PHENYL)-METHANONE

  • Structure: Contains a pyrido[4,3-d]pyrimidine core linked to a methoxy-phenyl group via a methanone bridge, with an azepane (7-membered ring) substituent .
  • Key Differences : The target compound uses a smaller azetidine ring (4-membered), which imposes greater conformational restraint. This difference could influence binding kinetics and solubility .

Structural and Functional Comparison Table

Compound Name Core Structure Key Functional Groups Molecular Weight Pharmacological Role
Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone Pyridine-azetidine-methanone Trifluoroethoxy, azetidine, methanone Not reported Hypothetical kinase inhibitor
Lansoprazole Benzimidazole-sulfinyl-pyridine Trifluoroethoxy, sulfinyl, benzimidazole 369.36 Proton-pump inhibitor
Lansoprazole Sulphone (Impurity B) Benzimidazole-sulfonyl-pyridine Trifluoroethoxy, sulfonyl 385.36 Inactive metabolite
(4-AZEPAN-1-YL-2-PYRIDIN-3-YL-...)methanone Pyrido[4,3-d]pyrimidine-methanone Azepane, methoxy-phenyl, methanone 443.54 Not reported

Biological Activity

Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C14_{14}H13_{13}F3_{3}N2_{2}O2_{2}
  • Molecular Weight : 319.70 g/mol
  • CAS Number : 2035018-68-7

This compound features a pyridine ring connected to an azetidine moiety with a trifluoroethoxy group, which enhances its lipophilicity and may influence its biological activity.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Cell Membrane Penetration : The trifluoroethoxy group increases the compound's ability to cross cell membranes.
  • Enzyme Interaction : Once inside the cell, it may interact with specific enzymes or receptors, modulating their activity and influencing various signaling pathways.
  • Protein Binding : The azetidine ring may facilitate binding to protein targets, further affecting cellular responses.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

A study evaluating related compounds found that derivatives similar to this compound demonstrated significant antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections caused by resistant pathogens.

Antitumor Activity

Preliminary in vitro studies have shown that compounds with similar structural features can inhibit the growth of cancer cell lines. For instance, derivatives have exhibited cytotoxic effects against human cancer cells such as MCF7 (breast cancer) and HL60 (leukemia), indicating potential antitumor activity.

Enzyme Inhibition

Research has also focused on the inhibition of specific enzymes by this class of compounds. For example, some derivatives have been shown to inhibit α-amylase activity, which could be beneficial in managing diabetes by regulating carbohydrate metabolism.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

StudyFindings
Demonstrated significant antimicrobial activity against Gram-positive bacteria.
Reported cytotoxic effects on MCF7 and HL60 cell lines with IC50 values indicating potent antitumor properties.
Investigated enzyme inhibition showing potential for metabolic regulation in diabetic models.

Q & A

Q. What are the optimal synthetic routes for Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, and how can reaction yields be improved?

The synthesis typically involves coupling a pyridinyl precursor with a trifluoroethoxy-substituted azetidine. Key steps include:

  • Azetidine functionalization : Introduce the trifluoroethoxy group via nucleophilic substitution (e.g., using 2,2,2-trifluoroethyl iodide under basic conditions) .
  • Pyridinyl-azetidine coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyridin-2-yl carbonyl group to the azetidine nitrogen .
  • Yield optimization : Use anhydrous solvents (e.g., DMF), inert atmospheres, and controlled temperatures (60–80°C) to minimize side reactions. Purification via flash chromatography with gradients of ethyl acetate/hexane improves purity (>95%) .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

  • X-ray crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement) to confirm stereochemistry and bond angles .
  • Spectroscopic analysis :
    • NMR : 19F^{19}\text{F} NMR detects trifluoroethoxy signals (δ ~ -75 ppm); 1H^{1}\text{H} NMR confirms azetidine ring protons (δ 3.5–4.5 ppm) .
    • HRMS : Exact mass matching (e.g., [M+H]+^+ calculated for C12H12F3N2O2C_{12}H_{12}F_3N_2O_2: 289.09) .

Q. What strategies mitigate solubility challenges during in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) with aqueous buffers to maintain solubility without denaturing proteins.
  • Lipid-based formulations : Encapsulate the compound in liposomes (e.g., phosphatidylcholine/cholesterol) for cell-based studies .

Advanced Research Questions

Q. How do structural modifications to the azetidine or pyridine rings affect target binding affinity?

  • SAR studies :
    • Replace the trifluoroethoxy group with other fluorinated chains (e.g., -OCF2_2H) to assess hydrophobicity impacts on membrane permeability .
    • Modify the azetidine ring size (e.g., pyrrolidine vs. azetidine) to evaluate conformational strain effects on receptor docking .
  • Biological assays : Measure IC50_{50} shifts in enzyme inhibition assays (e.g., kinase panels) and correlate with computational docking scores (AutoDock Vina) .

Q. What analytical methods resolve enantiomeric impurities in chiral derivatives of this compound?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to separate enantiomers (resolution >1.5) .
  • Circular dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm enantiopurity post-synthesis .

Q. How can in silico modeling predict metabolic stability of this compound?

  • P450 metabolism prediction : Use Schrödinger’s ADMET Predictor to identify labile sites (e.g., azetidine N-dealkylation).
  • Molecular dynamics (MD) : Simulate liver microsome interactions (GROMACS) to estimate half-life and guide fluorination strategies for metabolic resistance .

Q. What experimental designs address discrepancies in biological activity across cell lines?

  • Mechanistic profiling :
    • Phosphoproteomics : Quantify downstream signaling (e.g., p-ERK/p-Akt) via multiplex ELISA in resistant vs. sensitive cell lines .
    • CRISPR screens : Knock out putative targets (e.g., kinases) to identify resistance drivers .
  • Data normalization : Use housekeeping genes (e.g., GAPDH) and Z-factor analysis to control for assay variability .

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